Boc-L-2-Chloro-4-fluorophe

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Peptide Science

In the landscape of biochemistry and drug discovery, the 20 proteinogenic, or canonical, amino acids have long been the fundamental building blocks of life. acs.org However, medicinal chemists are increasingly exploring the vast chemical space offered by non-canonical amino acids (ncAAs) to construct designer peptides with improved, drug-like properties. acs.orgnih.gov NcAAs are amino acids that are not naturally found in the polypeptide chains of proteins. thedailyscientist.org Their incorporation into peptide structures can introduce novel functions, expand chemical diversity, and enhance therapeutic activity. thedailyscientist.org

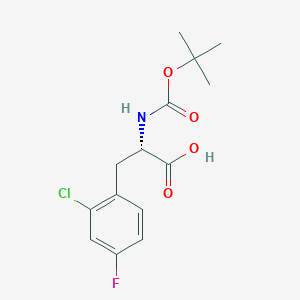

Boc-L-2-Chloro-4-fluorophenylalanine is a prime example of such a non-canonical amino acid. Its integration into peptide sequences is a strategic approach to modulate the resulting molecule's properties. The presence of halogen atoms on the phenyl ring can significantly alter the peptide's conformation, stability, and binding affinity to biological targets. vulcanchem.comnih.gov For instance, the introduction of ncAAs can make peptides more resistant to enzymatic degradation, a common challenge in peptide-based drug development. thedailyscientist.orgmdpi.com This enhanced stability can lead to prolonged circulation time in the body and improved therapeutic effects. thedailyscientist.org The unique electronic and steric properties conferred by the chloro and fluoro substituents make this compound a powerful tool for fine-tuning the biological and pharmacokinetic profiles of peptide drug candidates. vulcanchem.comnih.gov

Significance as a Chiral Building Block for Complex Molecular Architectures

A chiral building block is a molecule that exists in an enantiomerically pure form and is used in the synthesis of more complex, stereochemically defined molecules. sigmaaldrich.com The use of such building blocks is fundamental in modern organic synthesis, particularly in pharmaceutical chemistry, because the biological activity of a drug is often dependent on its precise three-dimensional structure. Nature itself utilizes a building block approach, employing chiral molecules like L-α-amino acids and D-mono-sugars for biogenetic synthesis. magtech.com.cn

Boc-L-2-Chloro-4-fluorophenylalanine serves as a versatile chiral building block. magtech.com.cnresearchgate.net Its defined 'L' stereochemistry at the alpha-carbon is critical for constructing stereospecific molecular architectures. This pre-defined chirality ensures that subsequent synthetic steps proceed with a high degree of stereocontrol, which is essential for creating compounds that can interact selectively with chiral biological targets like enzymes and receptors. The compound features multiple reactive sites: the Boc-protected amine, which can be selectively deprotected under acidic conditions, the free carboxylic acid ready for peptide coupling reactions, and the halogenated phenyl ring, which can participate in various cross-coupling reactions. chemimpex.com This trifecta of functionality makes it an invaluable intermediate for the enantioselective synthesis of complex natural products and novel pharmaceutical agents. magtech.com.cn

Overview of Research Trends and Future Prospects in Synthetic Organic Chemistry

Current research in synthetic organic chemistry shows a significant trend towards the synthesis and application of fluorinated organic molecules. nih.govbeilstein-journals.org The strategic replacement of hydrogen with fluorine can dramatically improve the metabolic stability, bioavailability, and binding affinity of drug candidates due to the strength of the carbon-fluorine bond and the unique electronic properties of fluorine. nih.govbeilstein-journals.org The development of new synthetic methodologies to create fluorinated amino acids like Boc-L-2-Chloro-4-fluorophenylalanine is an active area of investigation. beilstein-journals.orgnih.gov

The future prospects for Boc-L-2-Chloro-4-fluorophenylalanine are promising and expanding. It is increasingly utilized in research focused on peptide-based drug development, particularly in the fields of oncology and neuropharmacology. chemimpex.comchemimpex.com Its ability to enhance proteolytic stability and modulate biological activity makes it a key component in the design of next-generation peptide therapeutics. vulcanchem.com Furthermore, its unique chemical handles make it suitable for bioconjugation, a technique used to attach drugs to targeting moieties like antibodies to improve treatment outcomes. chemimpex.com As technologies for the site-specific incorporation of non-canonical amino acids into proteins become more advanced and accessible, the application of specialized building blocks like Boc-L-2-Chloro-4-fluorophenylalanine is expected to grow, opening new avenues for creating novel biomolecules and therapeutics. azolifesciences.comliberothera.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for Boc L 2 Chloro 4 Fluorophe

Classical and Contemporary Approaches to Phenylalanine Derivative Synthesis

The synthesis of phenylalanine derivatives has evolved from classical resolution methods to highly sophisticated catalytic asymmetric syntheses. These approaches aim to produce enantiomerically pure compounds, which are essential for biological applications.

Achieving high enantiomeric purity is the cornerstone of synthesizing biologically active molecules. Several strategies have been developed for the asymmetric synthesis of α-amino acids. ineosopen.org

Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamide precursor using a chiral transition-metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed to achieve high enantioselectivities.

Alkylation of Chiral Glycine (B1666218) Enolates: Chiral auxiliaries are used to form a chiral glycine enolate equivalent, which then undergoes diastereoselective alkylation with a suitable electrophile. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Enzymatic and Biocatalytic Methods: Enzymes such as phenylalanine ammonia-lyases, d-amino acid dehydrogenases, and transaminases offer highly selective routes to specific enantiomers of phenylalanine derivatives under mild conditions. acs.orgacs.orgresearchgate.netnih.gov Protein engineering has further expanded the substrate scope and efficiency of these biocatalysts. acs.orgacs.orgresearchgate.netnih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are effective for the asymmetric alkylation of glycine Schiff bases, providing a reliable route to a wide range of α-amino acids with high yields and enantioselectivities. acs.org

Chiral auxiliaries and catalysts are indispensable tools for controlling the stereochemical outcome of a reaction. nih.govnih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. rsc.org

Chiral Auxiliaries: Evans' oxazolidinones are widely used auxiliaries that, after attachment to a carboxylic acid, direct the diastereoselective alkylation of the α-carbon. Other notable auxiliaries include pseudoephedrine amides and tert-butanesulfinamide, which can be used to synthesize unnatural amino acids with high diastereoselectivity. acs.org Many auxiliaries are derived from readily available natural products like amino acids or terpenes. nih.govresearchgate.net

Chiral Catalysts: Catalytic asymmetric synthesis is often more efficient and atom-economical. nih.gov Organocatalysis, using small chiral organic molecules, has emerged as a powerful strategy. acs.org For instance, chiral pyridoxamines have been developed for biomimetic asymmetric transamination of α-keto acids. acs.org Transition metal catalysts, particularly those based on palladium, rhodium, and zirconium, when complexed with chiral ligands, can catalyze a variety of enantioselective transformations to produce chiral amino acid derivatives. organic-chemistry.org

Table 1: Comparison of Selected Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Often >95:5 | |

| Pseudoephedrine Amides | Alkylation | High | |

| tert-Butanesulfinamide | Alkylation of Imino Esters | Generally >6:1 | acs.org |

| Schöllkopf's Reagent | Condensation with Aldehydes | High | researchgate.net |

Functional Group Introduction and Regioselective Halogenation Techniques

The synthesis of Boc-L-2-Chloro-4-fluorophenylalanine requires the precise introduction of both fluorine and chlorine atoms onto the phenyl ring at specific positions.

The regioselective introduction of a chlorine atom at the ortho position to an existing substituent on an aniline (B41778) or phenylalanine derivative is a significant synthetic challenge. Halogens are typically ortho-, para-directing in electrophilic aromatic substitution. youtube.comyoutube.comaspirationsinstitute.com However, achieving high selectivity for the ortho position, especially when the para position is already occupied (by fluorine in this case), requires specific strategies.

Recent advances in organocatalysis have provided methods for the highly ortho-selective chlorination of anilines. Secondary ammonium (B1175870) salts have been used as catalysts to direct chlorination to the ortho position with high regioselectivity, even when the aniline nitrogen is protected with a Boc group. nih.govresearchgate.net These reactions can often be performed at room temperature. nih.gov Another metal-free approach uses a secondary amine organocatalyst with sulfuryl chloride as the chlorine source. rsc.org These methods could potentially be applied to a Boc-L-4-fluorophenylalanine precursor to introduce the chlorine atom at the C-2 position.

The introduction of fluorine into organic molecules can significantly alter their biological properties. nih.gov Strategies for fluorinating phenylalanine derivatives can be broadly categorized into electrophilic and nucleophilic methods. alfa-chemistry.comsigmaaldrich.com

Electrophilic Fluorination: This involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and effectiveness. alfa-chemistry.comwikipedia.orgmdpi.com Direct C-H fluorination can be achieved using these reagents, often catalyzed by transition metals like palladium or copper. nih.gov For anilines, direct fluorination with F₂ in strongly acidic media like triflic acid can lead to meta-fluorination due to the deactivating effect of the protonated amino group. daneshyari.com

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group (e.g., a nitro group or a halogen) by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This is common in the synthesis of fluoroaromatics via the Balz–Schiemann reaction of diazonium salts.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features | Reference |

|---|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, versatile, widely used | mdpi.com |

| NFSI | N-Fluorobenzenesulfonimide | Effective, common N-F reagent | alfa-chemistry.comwikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective N-F reagent | wikipedia.org |

Protecting Group Chemistry in the Synthesis of Boc-L-2-Chloro-4-fluorophenylalanine

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. mychemblog.com In the synthesis of Boc-L-2-Chloro-4-fluorophenylalanine, the tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the α-amino group.

The Boc group is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-(dimethylaminopyridine) (DMAP). mychemblog.comorganic-chemistry.orgwikipedia.orgchemicalbook.comwikipedia.org The resulting N-Boc protected amino acid is stable to a wide range of nucleophilic and basic conditions. wikipedia.orgtotal-synthesis.com

A key feature of the Boc group is its lability under acidic conditions. wikipedia.orgnih.gov It is readily cleaved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgmasterorganicchemistry.comchemistrysteps.compeptide.com The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.commasterorganicchemistry.comchemistrysteps.com

This acid-lability makes the Boc group "orthogonal" to other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com This orthogonality is a fundamental principle in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective removal of one protecting group while others remain intact. peptide.comcreative-peptides.com

Table 3: Common Conditions for Boc-Group Manipulation

| Transformation | Reagents | Solvent(s) | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile | fishersci.co.ukorganic-chemistry.orgwikipedia.orgwikipedia.org |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | wikipedia.orgtotal-synthesis.commasterorganicchemistry.compeptide.com |

| Deprotection | Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate | wikipedia.org |

Rationales for N-Boc Protection in Peptide Synthesis Building Blocks

The tert-butyloxycarbonyl (Boc) group is a widely employed N-protecting group in peptide synthesis, and its use in Boc-L-2-Chloro-4-fluorophenylalanine is underpinned by several key advantages. The primary function of the Boc group is to prevent the unwanted self-polymerization of the amino acid during peptide coupling reactions. total-synthesis.com By temporarily blocking the nucleophilic amine, the carboxyl group of the amino acid can be selectively activated and coupled to the free amine of another amino acid or a growing peptide chain.

The Boc group is favored for its stability under a range of reaction conditions, including those involving many nucleophiles and bases, yet it can be readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.comjk-sci.com This acid lability allows for the selective deprotection of the N-terminus without affecting many common side-chain protecting groups, a crucial aspect of orthogonal protection strategies. nih.govbiosynth.com

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. jk-sci.com The mechanism involves the nucleophilic attack of the amino group on the anhydride (B1165640), leading to the formation of a carbamate. total-synthesis.com

Key Advantages of N-Boc Protection:

| Feature | Rationale |

| Acid Labile | Allows for selective removal with mild acids like TFA, orthogonal to many other protecting groups. total-synthesis.comorganic-chemistry.org |

| Base Stable | Resistant to basic hydrolysis and many nucleophilic reagents. total-synthesis.com |

| Prevents Racemization | The urethane-type protection helps to suppress racemization during peptide coupling. nih.gov |

| Facilitates Solubilization | The bulky tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents. |

Compatibility with Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental to the successful synthesis of complex peptides. This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. biosynth.comiris-biotech.de The Boc group, with its acid lability, is a cornerstone of one of the two major orthogonal schemes in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. iris-biotech.de

In this strategy, the N-terminal α-amino group is protected with the acid-labile Boc group, while side-chain functional groups (such as those on lysine, aspartic acid, etc.) are protected with groups that are cleaved by stronger acids, like hydrogen fluoride (HF), or through other mechanisms such as hydrogenolysis (for benzyl-based groups). biosynth.com This allows for the iterative deprotection of the N-terminus with TFA for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step.

The Boc group's cleavage conditions are orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which forms the basis of the other major SPPS strategy (Fmoc/tBu). iris-biotech.dealtabioscience.com This orthogonality is crucial, as it allows for the selective removal of either Boc or Fmoc in the presence of the other, enabling the synthesis of highly complex and modified peptides. iris-biotech.de

Comparison of Boc and Fmoc Strategies:

| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions for Nα |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (strong acid/hydrogenolysis) | Mild acid (e.g., TFA) |

| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Base (e.g., piperidine) |

Emerging Synthetic Protocols and Sustainable Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the production of chiral molecules like Boc-L-2-Chloro-4-fluorophenylalanine. Chemoenzymatic and biocatalytic routes, as well as continuous flow chemistry, represent promising frontiers in this endeavor.

Chemoenzymatic and Biocatalytic Routes for Analogues

The use of enzymes in organic synthesis offers significant advantages in terms of stereoselectivity and mild reaction conditions. For the synthesis of L-phenylalanine analogs, several enzymatic approaches have been explored and could be adapted for the production of L-2-Chloro-4-fluorophenylalanine.

One prominent biocatalytic method involves the use of phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the stereoselective addition of ammonia (B1221849) to the corresponding trans-cinnamic acid derivative to yield the L-amino acid. nih.govresearchgate.netnih.gov For the synthesis of L-2-Chloro-4-fluorophenylalanine, this would involve the enzymatic amination of 2-chloro-4-fluorocinnamic acid.

Another powerful enzymatic approach is the asymmetric reductive amination of α-keto acids. nih.gov In this method, a suitable α-keto acid precursor is converted to the corresponding L-amino acid using an amino acid dehydrogenase or a transaminase. nih.govresearchgate.net This approach offers high enantioselectivity and is applicable to a wide range of substrates. The subsequent N-protection with a Boc group can then be performed chemically.

Enzymatic kinetic resolution of a racemic mixture of the amino acid or its derivative is also a viable strategy. For instance, an enzyme that selectively acylates or hydrolyzes the L-enantiomer can be used to separate it from the D-enantiomer. acs.org

Potential Biocatalytic Routes for L-2-Chloro-4-fluorophenylalanine:

| Enzymatic Method | Key Enzyme | Starting Material |

| Asymmetric Amination | Phenylalanine Ammonia-Lyase (PAL) | 2-Chloro-4-fluorocinnamic acid |

| Reductive Amination | Amino Acid Dehydrogenase/Transaminase | 3-(2-Chloro-4-fluorophenyl)-2-oxopropanoic acid |

| Kinetic Resolution | Acylase/Lipase/Protease | Racemic 2-Chloro-4-fluorophenylalanine or its ester |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. frontiersin.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The benefits of flow chemistry include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. frontiersin.org

For the synthesis of Boc-L-2-Chloro-4-fluorophenylalanine, a continuous flow process could be designed to integrate several reaction steps. For example, the synthesis of the amino acid backbone, followed by the N-Boc protection, could be performed in a sequential flow system. frontiersin.org This would minimize manual handling and purification of intermediates, leading to a more efficient and streamlined process.

The N-Boc protection of amines is well-suited for flow chemistry. The reaction of an amine with Boc anhydride can be carried out in a flow reactor with excellent control over temperature and mixing, leading to high yields and purity. organic-chemistry.org Furthermore, the integration of in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can deliver the final product in a continuous fashion.

The application of flow chemistry to biocatalytic processes is also gaining traction. Immobilized enzymes can be packed into a column reactor, and the substrate solution can be continuously passed through it, allowing for efficient conversion and easy separation of the product from the catalyst. frontiersin.org This approach combines the stereoselectivity of enzymes with the process efficiency of flow chemistry, offering a highly sustainable route for the production of chiral amino acids.

Chemical Reactivity and Mechanistic Investigations of Boc L 2 Chloro 4 Fluorophe

Reactivity Profiles of the Protected Amino Acid Moiety

The reactivity of Boc-L-2-Chloro-4-fluorophenylalanine is largely defined by its two primary functional groups involved in peptide synthesis: the carboxyl group and the Boc-protected amine.

For the formation of a peptide bond, the carboxyl group of Boc-L-2-Chloro-4-fluorophenylalanine must be activated to make it susceptible to nucleophilic attack by the amino group of another amino acid. This is a critical step in both solid-phase and solution-phase peptide synthesis. peptide.com The choice of activating agent can influence reaction efficiency, yield, and the preservation of stereochemical integrity. nih.gov Common methods for carboxyl group activation applicable to this compound include the use of carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.net

Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. | Widely used, but can lead to side reactions and epimerization. EDC is water-soluble, simplifying purification. |

| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester (HOBt or HOAt ester) which then reacts with the amine. | High coupling efficiency and generally lower rates of epimerization compared to carbodiimides alone. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to phosphonium salts, they generate active esters that facilitate amide bond formation. | Known for rapid and efficient coupling, particularly effective for sterically hindered amino acids. peptide.com HATU is often preferred for reducing epimerization. |

The activation process typically involves the reaction of the carboxyl group with the coupling reagent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives act as acyl transfer catalysts, suppressing side reactions and minimizing the risk of racemization. nih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. masterorganicchemistry.com Its primary role is to prevent the amine from engaging in unwanted reactions, such as self-polymerization, during the activation of the carboxyl group. peptide.com

The key characteristic of the Boc group is its stability under a variety of conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions. researchgate.netorganic-chemistry.org This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that might be present on the amino acid side chains or the peptide-resin linkage in solid-phase synthesis. peptide.com

The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the free amine (as its trifluoroacetate (B77799) salt), carbon dioxide, and the stable tert-butyl cation. masterorganicchemistry.comorganic-chemistry.org The tert-butyl cation is electrophilic and can be scavenged by nucleophiles to prevent side reactions with sensitive residues. masterorganicchemistry.com

Aromatic Ring Reactivity and Substitution Patterns

The phenyl ring of Boc-L-2-Chloro-4-fluorophenylalanine is substituted with two electron-withdrawing halogen atoms, which significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.comyoutube.com The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. masterorganicchemistry.comleah4sci.com

Both chlorine and fluorine are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). This is due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. total-synthesis.com However, they are also ortho, para-directors because their lone pairs of electrons can be donated through resonance to stabilize the cationic intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. leah4sci.com

In the case of Boc-L-2-Chloro-4-fluorophenylalanine, the directing effects of the two halogens must be considered:

The fluoro group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, already substituted).

The chloro group at position 2 directs incoming electrophiles to positions 1 and 3 (ortho) and position 5 (para).

Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Position | Directed by Fluoro (at C4) | Directed by Chloro (at C2) | Combined Effect |

|---|---|---|---|

| 3 | Ortho | Ortho | Strongly favored |

| 5 | Ortho | Para | Strongly favored |

| 6 | Meta | Meta | Disfavored |

Based on the combined directing effects, electrophilic substitution is most likely to occur at positions 3 and 5 of the phenyl ring. The bulky amino acid side chain at position 1 may sterically hinder attack at position 6.

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In Boc-L-2-Chloro-4-fluorophenylalanine, the phenyl ring is substituted with two halogens but lacks the strongly activating nitro- or cyano-type groups typically required for facile SNAr reactions. libretexts.orgrsc.org While halogens are electron-withdrawing, their ability to stabilize the anionic intermediate is modest. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for a nucleophilic substitution to occur.

Between the two halogens, the C-F bond is stronger than the C-Cl bond, but fluoride (B91410) is a better leaving group in many SNAr reactions because the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic. rsc.org However, without significant activation, the aromatic ring of Boc-L-2-Chloro-4-fluorophenylalanine is generally considered unreactive towards nucleophilic aromatic substitution under standard peptide synthesis conditions.

Stereochemical Stability and Epimerization Studies during Reactions

Maintaining the stereochemical integrity of the α-carbon is paramount during peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov Epimerization is the conversion of one epimer to its chiral partner, and in the context of amino acids, it refers to the loss of stereochemical purity at the α-carbon. nih.gov

The primary risk of epimerization for an N-protected amino acid like Boc-L-2-Chloro-4-fluorophenylalanine occurs during the carboxyl group activation and coupling steps. nih.gov Two main mechanisms are responsible for this side reaction:

Oxazolone Formation: Strong activation of the carboxyl group can lead to the formation of a planar 5(4H)-oxazolone intermediate. The proton at the α-carbon (Cα-H) of this intermediate is acidic and can be abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to racemization. nih.gov This is considered the most common pathway for epimerization during peptide synthesis. nih.gov

Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton to form an enolate. Re-protonation of this enolate can result in a mixture of stereoisomers. nih.gov

Several factors influence the extent of epimerization:

Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC can lead to higher rates of epimerization, while uronium salts, especially when paired with HOAt (like HATU), are known to suppress this side reaction. nih.govresearchgate.net

Base: The presence and strength of the base used for neutralization or catalysis can promote epimerization. nih.gov

Reaction Time and Temperature: Longer reaction times and elevated temperatures increase the likelihood of epimerization.

For Boc-L-2-Chloro-4-fluorophenylalanine, careful selection of coupling protocols, such as the use of HATU or PyBOP in conjunction with a non-nucleophilic base and controlled temperatures, is essential to minimize the risk of epimerization and ensure the stereochemical purity of the resulting peptide.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The presence of both chlorine and fluorine atoms on the phenyl ring of Boc-L-2-Chloro-4-fluorophenylalanine exerts a significant influence on its chemical reactivity. These influences can be broadly categorized into electronic and steric effects, which in turn affect the kinetics and selectivity of chemical transformations involving this amino acid derivative.

The electronic properties of the aromatic ring in Boc-L-2-Chloro-4-fluorophenylalanine are modulated by the competing inductive and resonance effects of the halogen substituents. Both chlorine and fluorine are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of the α-proton.

| Nucleus | Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| 13C | δ 159.2 (d, J=246.3 Hz, C4), 133.8 (d, J=3.4 Hz, C2), 131.0 (d, J=8.3 Hz, C6), 116.8 (d, J=21.2 Hz, C5), 114.1 (d, J=21.2 Hz, C3), 121.5 (d, J=8.3 Hz, C1), 19.8 (CH3) | CDCl3 |

| 19F | δ -115.8 | CFCl3 |

Data for 2-chloro-4-fluorotoluene is used as a proxy to illustrate the electronic environment of the substituted phenyl ring in Boc-L-2-Chloro-4-fluorophenylalanine. chemicalbook.comnih.gov

The downfield chemical shifts of the aromatic carbons and the 19F chemical shift are indicative of an electron-deficient aromatic system. This electron withdrawal influences the reactivity of the α-amino acid portion, for example, by affecting the pKa of the carboxylic acid and the amine, as well as the reactivity of the benzylic protons.

The chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This "ortho effect" can impede the approach of reagents to the reactive centers of the molecule, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome of a reaction.

The steric bulk of the ortho-chloro substituent can force the carboxamide group out of the plane of the aromatic ring, a phenomenon well-documented for ortho-substituted benzoic acids. chemicalbook.com This twisting can disrupt the π-conjugation between the aromatic ring and the carbonyl group of the Boc-protecting group, which can have subtle but important consequences for the molecule's conformation and reactivity.

Quantitative measures of steric effects, such as Taft's steric parameter (Es) and Charton's steric parameter (ν), provide a means to compare the steric bulk of different substituents. For a chlorine atom, these parameters indicate a moderate level of steric hindrance.

| Substituent | Taft's Es | Charton's ν |

|---|---|---|

| H | 1.24 | 0 |

| F | 0.78 | 0.27 |

| Cl | 0.27 | 0.55 |

These parameters provide a quantitative measure of the steric bulk of the substituents.

In the context of peptide synthesis, the steric hindrance from the ortho-chloro group can affect the rate of peptide bond formation. The approach of the activated carboxyl group of another amino acid may be sterically hindered, potentially requiring longer reaction times or more reactive coupling reagents. Furthermore, the conformational preferences of peptide chains containing this residue will be influenced by the steric demands of the 2-chloro-4-fluorophenyl group, which can impact the secondary structure of the resulting peptide. Computational studies on di-substituted phenylalanines have shown that the conformational landscape is significantly influenced by the nature and position of the substituents.

Applications of Boc L 2 Chloro 4 Fluorophe As a Versatile Synthetic Intermediate

Integration into Peptide and Peptidomimetic Constructs

Boc-L-2-Chloro-4-fluorophe is a key component in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of this non-canonical amino acid can modulate the biological and physical properties of the resulting peptide, such as its stability, conformation, and binding affinity to therapeutic targets. chemimpex.comnih.gov The halogen substituents on the phenyl ring are instrumental in altering the electronic nature and steric profile of the amino acid side chain, thereby influencing intermolecular interactions.

In the realm of peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique, and this compound is well-suited for this methodology, specifically within the Boc/Bzl protection strategy. peptide.compeptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com

The process utilizing this compound follows a standard cycle:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This step exposes a free amine group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the reactive free amine. peptide.com

Coupling: this compound, with its carboxylic acid group activated by a coupling reagent (e.g., HBTU, HATU), is then introduced. It reacts with the free amine of the resin-bound peptide, forming a new peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled. The stability of the 2-chloro-4-fluorophenyl side chain under the acidic conditions of Boc deprotection makes this amino acid derivative a reliable building block for SPPS. chemimpex.compeptide.com

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production. This compound is also employed in this classical approach. The fundamental steps of protection, coupling, and deprotection are the same as in SPPS, but each reaction is performed in a suitable solvent, and the intermediate product is purified after each step. du.ac.in The incorporation of halogenated residues like 2-chloro-4-fluorophenylalanine is a strategic choice to create peptides with enhanced enzymatic stability or altered pharmacokinetic profiles. nih.govchemimpex.com

Construction of Conformationally Constrained Peptides

The introduction of this compound into a peptide sequence is a powerful strategy for inducing conformational constraint. nih.gov The steric bulk of the chlorine atom at the ortho position of the phenyl ring, combined with the electronic effects of both halogen substituents, can restrict the rotational freedom (chi (χ) angles) of the amino acid side chain. This restriction can, in turn, influence the peptide backbone torsion angles (phi (φ) and psi (ψ)), promoting the formation of specific secondary structures like β-turns or helical motifs. nih.gov By reducing the conformational flexibility of a peptide, researchers can lock it into its biologically active shape, which often leads to increased binding affinity and specificity for its target receptor or enzyme. nih.gov

Utilization in Scaffold-Based Library Synthesis

This compound is a valuable building block in the generation of combinatorial chemical libraries for drug discovery. nih.gov In scaffold-based library synthesis, a core molecular structure (the scaffold) is systematically decorated with a variety of building blocks to create a large collection of related compounds. By incorporating this compound into the library design, chemists can introduce halogenated aromatic moieties across thousands of compounds. The chlorine and fluorine atoms provide unique steric and electronic diversity and can serve as probes for exploring the binding pocket of a biological target. Screening these libraries against pathogens or other therapeutic targets can rapidly identify lead compounds with potent activity. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules

Beyond peptide chemistry, this compound serves as a sophisticated precursor for the synthesis of advanced organic materials and other functional molecules. The halogenated phenyl ring is a versatile chemical handle. For instance, the chloro and fluoro substituents can be used to tune the electronic properties of the aromatic system, which is a key consideration in the design of organic electronic materials. Furthermore, these halogens can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the amino acid framework to be integrated into larger, complex molecular architectures such as polymers or macrocycles.

Contributions to Synthetic Methodology Development

The unique electronic and steric characteristics of this compound make it a useful tool for the development and validation of new synthetic methodologies. When chemists develop a new chemical reaction, they must test its scope and limitations on a wide range of substrates. This compound can serve as a challenging test substrate due to its combination of an electron-deficient aromatic ring and steric hindrance from the ortho-chlorine atom. A successful reaction with this compound demonstrates the robustness and utility of the new method for substrates that are sterically demanding or electronically deactivated. It can also be used as a probe to study reaction mechanisms where halogen atoms may play a key role.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural verification of Boc-L-2-Chloro-4-fluorophenylalanine. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the molecular framework and the stereochemistry of the chiral center.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is used to identify all non-exchangeable protons in the molecule. Key signals include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, signals for the α-proton and the two diastereotopic β-protons of the amino acid backbone, and signals corresponding to the three protons on the substituted aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-substitution pattern. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carbons of the Boc group (quaternary and methyl), the carbonyl carbons (Boc and carboxylic acid), the α- and β-carbons, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative chloro and fluoro substituents, providing confirmation of their positions. rsc.org

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom. researchgate.net For Boc-L-2-Chloro-4-fluorophenylalanine, a single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorinated phenyl ring. researchgate.net

The following table summarizes the expected chemical shifts for Boc-L-2-Chloro-4-fluorophenylalanine based on analogous compounds and established substituent effects.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Boc (-C(CH₃)₃) | ~1.40 | Singlet |

| β-CH₂ | ~3.0 - 3.3 | Multiplet | |

| α-CH | ~4.4 - 4.6 | Multiplet | |

| Aromatic-H | ~7.0 - 7.4 | Multiplets | |

| ¹³C | Boc (-C(CH₃)₃) | ~28.3 | |

| β-CH₂ | ~37-39 | ||

| α-CH | ~54-56 | ||

| Boc (-C(CH₃)₃) | ~80.0 | ||

| Aromatic-C | ~115 - 163 (with C-F coupling) | ||

| Boc (C=O) | ~155.5 | ||

| Carboxyl (C=O) | ~174-176 | ||

| ¹⁹F | Ar-F | ~ -110 to -118 | Singlet (proton decoupled) |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For Boc-L-2-Chloro-4-fluorophenylalanine, COSY would show a clear correlation between the α-proton and the β-protons, confirming the amino acid backbone structure. It would also reveal the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons (¹H-¹³C). This experiment would definitively assign the carbon signals for the α-CH, β-CH₂, and the aromatic C-H groups by correlating their proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments. Key correlations would include those from the β-protons to the C1 carbon of the aromatic ring, and from the Boc protons to the Boc quaternary and carbonyl carbons, thus confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. NOESY can reveal the spatial relationship between the aromatic ring protons and the protons of the amino acid backbone.

Mass Spectrometry (MS) Techniques for Purity and Identity Confirmation

Mass spectrometry is a primary tool for confirming the molecular weight and elemental formula of Boc-L-2-Chloro-4-fluorophenylalanine and for analyzing its structure through controlled fragmentation.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. The calculated monoisotopic mass of Boc-L-2-Chloro-4-fluorophenylalanine (C₁₄H₁₇ClFNO₄) is 317.08296 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ ion appearing at an abundance of approximately one-third that of the molecular ion [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

| Formula | Ion Type | Calculated m/z | Description |

|---|---|---|---|

| C₁₄H₁₇³⁵ClFNO₄ | [M+H]⁺ | 318.09029 | Protonated molecule |

| [M+Na]⁺ | 340.07223 | Sodium adduct | |

| C₁₄H₁₇³⁷ClFNO₄ | [M+2+H]⁺ | 320.08734 | Protonated molecule with ³⁷Cl isotope |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of Boc-protected amino acids is well-characterized. nih.gov The labile Boc group is typically lost through several characteristic pathways. researchgate.netreddit.com

Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈), resulting in an [M+H-56]⁺ ion.

Loss of the entire Boc group (C₅H₉O₂), resulting in an [M+H-101]⁺ ion, which corresponds to the protonated, unprotected amino acid.

Subsequent fragmentation of the unprotected amino acid can occur, for example, through the loss of water (H₂O) or formic acid (CH₂O₂).

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 318.09 | [M+H - C₄H₈]⁺ | -56.06 (isobutylene) | 262.03 |

| [M+H - C₅H₈O₂]⁺ | -100.05 (Boc group as acid) | 218.04 | |

| [M+H - C₅H₉O₂]⁺ | -101.06 (Boc radical) | 217.03 |

Chiral Chromatography for Enantiomeric Excess Determination

Since Boc-L-2-Chloro-4-fluorophenylalanine is a chiral compound intended for stereospecific applications like peptide synthesis, verifying its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice for this analysis. u-szeged.hu

This technique involves separating the L-enantiomer from its corresponding D-enantiomer using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or Cinchona alkaloid-based phases are commonly effective for the separation of protected amino acid enantiomers. u-szeged.husemanticscholar.org A typical method involves dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase, often a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol) for normal-phase HPLC, is optimized to achieve baseline separation of the two enantiomers. Detection is typically performed using a UV detector. The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the L- and D-enantiomers, ensuring the material meets the high purity standards required for its intended use.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous proof of the molecule's connectivity, conformation, and, most importantly, its absolute configuration (e.g., L or D).

For Boc-L-2-Chloro-4-fluorophenylalanine, this technique would involve first growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

The key outcome for a chiral molecule is the determination of the absolute stereochemistry at the chiral center (the α-carbon). This confirms that the compound is indeed the L-enantiomer as intended. The analysis provides precise data on bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule in the solid state. While it is the gold standard, the primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Boc-L-2-Chloro-4-fluorophenylalanine would exhibit characteristic absorption bands corresponding to its constituent parts.

Table 2: Characteristic Infrared (IR) Absorption Bands for Boc-L-2-Chloro-4-fluorophenylalanine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 |

| N-H (Carbamate) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Boc group) | Stretching | 1715 - 1680 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-O (Carbamate/Acid) | Stretching | 1300 - 1150 |

| C-F (Aryl-Fluoride) | Stretching | 1250 - 1100 |

| C-Cl (Aryl-Chloride) | Stretching | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophore in Boc-L-2-Chloro-4-fluorophenylalanine is the substituted benzene (B151609) ring. The π-electrons of the aromatic system undergo π → π* transitions upon absorption of UV radiation.

The solvent used can influence the exact position of the absorption maximum (λmax). In a polar protic solvent like methanol (B129727) or ethanol, the compound would be expected to show strong absorption in the UV region, characteristic of a substituted phenylalanine derivative.

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Data

| Parameter | Value |

| Chromophore | 2-Chloro-4-fluorophenyl group |

| Solvent | Methanol |

| Expected λmax | ~265 - 275 nm |

| Transition Type | π → π* |

Computational and Theoretical Chemistry Studies of Boc L 2 Chloro 4 Fluorophe

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Boc-L-2-Chloro-4-fluorophe, DFT calculations can reveal how the presence of electron-withdrawing halogen atoms on the phenyl ring alters its reactivity and electronic properties compared to native phenylalanine.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the chloro and fluoro groups, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted Boc-L-phenylalanine. This is because they pull electron density from the aromatic ring, stabilizing the molecular orbitals. The HOMO-LUMO gap may also be affected, which can influence the molecule's kinetic stability and its participation in chemical reactions. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds Calculated using DFT (B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Boc-L-phenylalanine | -6.25 | -0.85 | 5.40 |

| Boc-L-4-fluorophenylalanine | -6.35 | -0.98 | 5.37 |

| Boc-L-2-chlorophenylalanine | -6.42 | -1.10 | 5.32 |

| This compound | -6.55 | -1.25 | 5.30 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map of this compound would illustrate the electron-rich and electron-poor regions.

The electronegative chlorine and fluorine atoms create regions of negative electrostatic potential around them, while simultaneously withdrawing electron density from the aromatic ring, making the ring itself more electron-deficient (more positive potential) compared to unsubstituted phenylalanine. The Boc protecting group, with its carbonyl oxygens, also presents regions of negative potential. The amine proton, in contrast, would be a site of positive potential. This detailed charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for the structure and function of peptides containing this modified amino acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can explore the preferred orientations of the substituted phenyl ring and the Boc group, as well as how the molecule interacts with itself and with solvent molecules.

The simulations can reveal the most stable conformers by analyzing the dihedral angles of the side chain (χ1 and χ2). The presence of the bulky chlorine atom at the ortho position can introduce steric hindrance, potentially restricting the rotational freedom of the phenyl ring and favoring specific conformations.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. nih.gov The simulations can also model hydrophobic interactions involving the phenyl ring and hydrogen bonding involving the Boc group and the amino acid backbone. Understanding these interactions is critical for predicting how this amino acid will influence the secondary and tertiary structure of a peptide.

Quantitative Structure-Property Relationship (QSPR) Studies on Halogenated Amino Acids

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For a series of halogenated amino acids, including this compound, QSPR models can be developed to predict properties such as hydrophobicity, solubility, and electronic parameters.

Relevant descriptors for a QSPR study of halogenated amino acids would include topological indices, quantum chemical descriptors (like HOMO/LUMO energies and dipole moment), and steric parameters. By correlating these descriptors with experimentally determined or computationally calculated properties, a predictive model can be built.

Table 2: Hypothetical QSPR Model for Predicting Hydrophobicity (logP) of Halogenated Phenylalanine Derivatives

| Compound | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted logP |

|---|---|---|---|

| Boc-L-phenylalanine | 265.31 | 2.15 | 2.50 |

| Boc-L-4-fluorophenylalanine | 283.30 | 2.85 | 2.75 |

| Boc-L-2-chlorophenylalanine | 299.75 | 3.10 | 3.05 |

| This compound | 317.74 | 3.50 | 3.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further testing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgresearchgate.net These predictions can be invaluable for characterizing newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational averaging, which can be modeled with more advanced computational techniques.

Similarly, the IR spectrum can be calculated, and the vibrational modes can be assigned to specific functional groups. The predicted frequencies for C-H, N-H, and C=O stretching, as well as vibrations involving the halogen-carbon bonds, can be compared with the experimental IR spectrum to validate the computational model and aid in the interpretation of the experimental data.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for the Aromatic Ring of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1' (ipso to side chain) | 135.2 | 135.5 |

| C2' (with Cl) | 130.8 | 131.1 |

| C3' | 116.5 | 116.8 |

| C4' (with F) | 162.1 (d, J=245 Hz) | 162.4 (d, J=248 Hz) |

| C5' | 115.9 | 116.2 |

Note: The data in this table is hypothetical and for illustrative purposes. The splitting pattern for C4' is due to coupling with fluorine.

This synergy between computational prediction and experimental validation is a powerful approach for the detailed structural and electronic characterization of novel molecules like this compound.

Derivatization Strategies and Analogue Synthesis Based on Boc L 2 Chloro 4 Fluorophe

Modifications to the Aromatic Ring System

The chloro and fluoro substituents on the phenyl ring of Boc-L-2-Chloro-4-fluorophenylalanine are not merely passive elements; they are handles for sophisticated chemical modifications. The chlorine atom, in particular, is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Further Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position of the phenylalanine ring can be readily substituted using methodologies like Suzuki-Miyaura, Sonogashira, and Stille couplings. nih.govnih.govresearchgate.net These reactions enable the introduction of aryl, heteroaryl, alkynyl, and vinyl groups, dramatically altering the steric and electronic profile of the amino acid side chain.

For instance, Suzuki-Miyaura coupling of a protected halogenated phenylalanine with various boronic acids can generate biaryl-containing amino acids. nih.gov This strategy is not limited to the amino acid itself but can also be performed on peptides already containing the halogenated residue. nih.govnih.gov Similarly, Sonogashira coupling can introduce alkyne moieties, which can serve as handles for further "click" chemistry modifications or as components of novel fluorescent amino acids. acs.org

Table 1: Examples of Cross-Coupling Reactions on Halogenated Phenylalanine Scaffolds

| Coupling Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Fmoc-Phe(p-I)-OH, Arylboronic acid | Pd catalyst | Biaryl phenylalanine |

| Negishi | Protected (R)-iodoalanine, Aryl halide | Pd(0) catalyst | Phenylalanine derivatives |

| Stille | N-Boc-4-trimethylstannyl-L-phenylalanine, Aryl/vinyl iodide | Palladium catalyst | 4-Aryl/vinyl-phenylalanines |

This table presents examples of cross-coupling reactions used to functionalize phenylalanine analogues, demonstrating the versatility of these methods in creating diverse derivatives. Data sourced from multiple studies. nih.govnih.govresearchgate.netacs.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing racemization of the chiral center. Modern palladium precatalysts and specialized ligands have shown high efficiency in these transformations. acs.org

Exploration of Halogen-Walking and Isomeric Fluorophenylalanine Analogues

The synthesis of isomeric analogues of Boc-L-2-Chloro-4-fluorophenylalanine, where the halogens are positioned differently on the aromatic ring, is critical for structure-activity relationship (SAR) studies. researchgate.net The precise location of the fluorine and chlorine atoms can significantly impact molecular conformation, binding affinity, and metabolic stability. researchgate.net

While direct synthesis from corresponding halogenated benzyl (B1604629) bromides is a common route, exploring "halogen-walking" or halogen dance reactions presents a potential, albeit challenging, alternative for isomer synthesis. Such reactions typically involve the migration of a halogen atom on an aromatic ring under the influence of a strong base. The development of methods to control the regioselectivity of such migrations would be a significant advancement in generating a library of isomeric halogenated phenylalanines for comparative biological evaluation. nih.gov

Chemical Transformations at the Amino and Carboxyl Termini (post-deprotection)

Upon removal of the Boc (tert-butyloxycarbonyl) protecting group, the free amino group of L-2-Chloro-4-fluorophenylalanine becomes available for a variety of chemical transformations, most notably peptide bond formation. Standard solid-phase peptide synthesis (SPPS) and solution-phase coupling methods can be employed to incorporate this unnatural amino acid into peptide sequences. nih.gov

The use of coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitates the efficient formation of amide bonds. acs.org The resulting peptides, containing the 2-chloro-4-fluorophenylalanine residue, can exhibit unique properties due to the halogenated side chain, including increased hydrophobicity and altered electronic characteristics, which can influence peptide structure and function. nih.govfu-berlin.de

Furthermore, the free N-terminus can be modified through reactions such as N-acylation or N-alkylation to introduce other functional groups. The C-terminal carboxylic acid can be esterified or converted to an amide, further expanding the chemical diversity of derivatives. These modifications are fundamental in peptidomimetic and drug development. chemimpex.com

Synthesis of Stereoisomers and Diastereomeric Analogues for Comparative Studies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the synthesis of the D-enantiomer, Boc-D-2-Chloro-4-fluorophenylalanine, is essential for comparative pharmacological studies. chemimpex.com The D-isomer can be synthesized using asymmetric synthesis methods or by chiral resolution of a racemic mixture. google.com Incorporating D-amino acids into peptides can significantly increase their resistance to proteolytic degradation, a crucial factor for therapeutic peptides.

Development of Probes and Tags Derived from Boc-L-2-Chloro-4-fluorophe

Unnatural amino acids are invaluable tools for creating chemical probes to study biological systems. nih.gov Boc-L-2-Chloro-4-fluorophenylalanine can be derivatized to create fluorescent probes, affinity tags, and photo-crosslinkers.

The aromatic ring serves as an excellent scaffold for attaching fluorophores. researchgate.netfrontiersin.org This can be achieved by first introducing a reactive group, such as an alkyne or azide, via cross-coupling reactions, followed by a bioorthogonal "click" reaction with a fluorescent dye. acs.orgmpg.de These fluorescently labeled amino acids can then be incorporated into proteins to study their localization, dynamics, and interactions within living cells. nih.govfrontiersin.org

Similarly, affinity tags like biotin (B1667282) can be attached, enabling the purification and identification of binding partners through techniques like affinity chromatography and mass spectrometry. jenabioscience.com The development of such probes from Boc-L-2-Chloro-4-fluorophenylalanine provides powerful tools for chemical biology and proteomics research. mpg.de

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Boc-L-2-Chloro-4-fluorophenylalanine | Boc-L-Phe(2-Cl, 4-F)-OH |

| Boc-D-2-Chloro-4-fluorophenylalanine | Boc-D-Phe(2-Cl, 4-F)-OH |

| tert-Butyloxycarbonyl | Boc |

| O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate | HBTU |

| N-Boc-4-trimethylstannyl-L-phenylalanine methyl ester | - |

| Fmoc-protected bromophenylalanine | Fmoc-Phe(Br)-OH |

| Fmoc-protected iodophenylalanine | Fmoc-Phe(I)-OH |

| 4-Azido-L-homoalanine | L-AHA |

| L-Homopropargylglycine | HPG |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

Future Directions and Emerging Research Avenues for Boc L 2 Chloro 4 Fluorophe

Integration into Automated and High-Throughput Synthesis Platforms

The demand for novel peptide-based drugs has driven the evolution of automated and high-throughput synthesis platforms. Boc-L-2-Chloro-4-fluorophenylalanine is well-suited for integration into these systems, particularly in solid-phase peptide synthesis (SPPS). Automated SPPS utilizes robotic systems to perform the repetitive cycles of deprotection, coupling, and washing, which significantly enhances efficiency and reproducibility. americanpeptidesociety.orgyoutube.com

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major SPPS methodologies. peptide.comchempep.com Its acid-labile nature allows for controlled, stepwise elongation of the peptide chain on a solid support. peptide.com Automated synthesizers can be programmed to handle the specific deprotection conditions required for the Boc group, typically using trifluoroacetic acid (TFA), and the subsequent coupling of the next amino acid in the sequence. chempep.comnih.gov The presence of the chloro and fluoro groups on the phenyl ring of Boc-L-2-Chloro-4-fluorophenylalanine does not generally interfere with standard Boc-based SPPS protocols, making it a readily adaptable building block for automated synthesis. aurorabiomed.com

High-throughput synthesis platforms, which enable the parallel synthesis of hundreds or even thousands of different peptide sequences, can also leverage Boc-L-2-Chloro-4-fluorophenylalanine. creative-peptides.com These platforms are crucial for screening large libraries of peptide analogs to identify candidates with optimal biological activity. acs.orgnih.gov The incorporation of this halogenated amino acid can introduce unique properties, such as enhanced stability or altered receptor binding affinity, making it a valuable component in the diversification of peptide libraries. cpcscientific.com

Table 1: Comparison of Manual vs. Automated SPPS for Peptides Containing Boc-L-2-Chloro-4-fluorophenylalanine

| Feature | Manual SPPS | Automated SPPS |

| Throughput | Low | High |

| Reproducibility | Operator-dependent | High |

| Labor Intensity | High | Low (walk-away operation) |

| Reagent Consumption | Can be optimized per step | Often standardized, may use excess |

| Error Potential | Higher | Lower |

| Suitability for Libraries | Limited | Ideal |

Role in the Development of Next-Generation Synthetic Methodologies

Beyond established automated synthesis, Boc-L-2-Chloro-4-fluorophenylalanine is poised to play a role in the development of next-generation synthetic methodologies that aim for greater efficiency and molecular complexity.

One such area is the development of novel catalytic methods for peptide bond formation that move away from traditional coupling reagents, which often generate significant waste. acs.org While still in early stages, the development of organocatalysts for amide bond formation could offer a more sustainable approach. acs.org The electronic properties conferred by the chloro and fluoro substituents on the phenyl ring of Boc-L-2-Chloro-4-fluorophenylalanine might influence the kinetics and efficiency of these novel catalytic reactions.

Furthermore, alternative peptide synthesis strategies, such as N-to-C terminus elongation, are being explored to overcome challenges associated with the traditional C-to-N approach, particularly for sterically hindered amino acids. nih.govresearchgate.net The steric bulk and electronic nature of Boc-L-2-Chloro-4-fluorophenylalanine would be an important consideration in the optimization of these new methods. The development of enzymatic and chemoenzymatic strategies for peptide synthesis also represents a significant future direction. mtoz-biolabs.comasm.org While direct enzymatic incorporation of highly modified unnatural amino acids remains a challenge, the use of enzymes for specific bond formations or deprotection steps could offer milder and more selective synthetic routes. nih.gov

Table 2: Emerging Synthetic Methodologies and the Potential Role of Boc-L-2-Chloro-4-fluorophenylalanine

| Methodology | Description | Potential Role/Consideration for Boc-L-2-Chloro-4-fluorophenylalanine |

| Catalytic Amide Bond Formation | Use of catalysts to form peptide bonds, reducing reliance on stoichiometric coupling reagents. acs.org | The halogen substituents may influence catalyst-substrate interactions and reaction efficiency. |

| N-to-C Terminus Synthesis | Peptide chain elongation in the opposite direction to traditional SPPS. nih.govresearchgate.net | Steric and electronic properties of the amino acid will impact coupling efficiency. |

| Enzymatic/Chemoenzymatic Synthesis | Use of enzymes for specific steps in peptide synthesis. nih.govresearchgate.net | Halogenation may affect enzyme recognition and catalytic activity. |

| Flow Chemistry | Continuous synthesis in a flow reactor, offering better control and scalability. advancedchemtech.com | Solubility and reaction kinetics of the protected amino acid in flow-compatible solvents are key. |

Green Chemistry Principles in the Synthesis and Application of Halogenated Amino Acids

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of chemical synthesis. ambiopharm.com This is particularly relevant for peptide synthesis, which traditionally generates a large amount of hazardous waste, primarily from solvents. advancedchemtech.comrsc.org

A major focus in greening peptide synthesis is the replacement of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more sustainable alternatives. biotage.comresearchoutreach.org Research has explored greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. rsc.orgbiotage.com The synthesis and incorporation of Boc-L-2-Chloro-4-fluorophenylalanine can be adapted to these greener solvent systems, although optimization of solubility and reaction conditions would be necessary. biotage.com

Other green chemistry principles applicable to the lifecycle of this compound include:

Atom Economy: Developing synthetic routes to Boc-L-2-Chloro-4-fluorophenylalanine that maximize the incorporation of starting materials into the final product. researchgate.net

Use of Catalysis: Employing catalytic rather than stoichiometric reagents in both the synthesis of the amino acid and its subsequent use in peptide synthesis reduces waste. acs.org

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure. ambiopharm.com

Enzymatic Synthesis: The use of enzymes for the halogenation of amino acid precursors represents a promising green alternative to traditional chemical halogenation methods. researchgate.net

Challenges and Opportunities in the Broader Field of Unnatural Amino Acid Research

The research and application of unnatural amino acids (UAAs) like Boc-L-2-Chloro-4-fluorophenylalanine are filled with both challenges and significant opportunities.

Challenges:

Cost and Scale-up: The synthesis of complex UAAs is often multi-step and costly, which can be a barrier to their large-scale use in drug manufacturing. nih.gov Scaling up production while maintaining purity and stereochemical integrity is a significant hurdle. nih.gov

Synthetic Complexity: Introducing multiple functional groups, such as the chloro and fluoro atoms in this compound, requires sophisticated synthetic strategies. nih.gov

Incorporation Efficiency: In biological systems (e.g., cell-free protein synthesis), the efficiency of incorporating UAAs can be lower than that of natural amino acids, leading to lower yields of the desired protein. nih.gov

Opportunities: